4-(3-fluorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-(3-fluorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C18H19F2N3O and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.14961856 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds involve advanced chemical reactions and methodologies, such as condensation reactions and characterization through spectroscopic techniques like LCMS, 1H NMR, and X-ray diffraction. These processes are fundamental in the development of new chemical entities with potential biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a compound synthesized through a condensation reaction, was characterized by LCMS, 1H NMR, IR, and single crystal XRD data, showcasing the importance of these techniques in determining molecular structure and properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
Biological evaluation of synthesized compounds is crucial for identifying their potential as therapeutic agents. The aforementioned tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibited poor antibacterial but moderate anthelmintic activity, highlighting the importance of biological evaluation in drug discovery processes (Sanjeevarayappa et al., 2015).
Antimicrobial Activity
The development of new antimicrobial agents is a key area of research due to the increasing resistance to existing antibiotics. A series of 1,4-disubstituted 1,2,3-triazole derivatives, as possible antimicrobial agents, were synthesized and evaluated for their activities against various microbial strains, demonstrating the continuous need for novel antimicrobial compounds (Jadhav et al., 2017).
Fluorescent Logic Gates
The development of fluorescent logic gates represents an innovative application in the field of molecular electronics and sensing. Compounds comprising a 4-amino-N-aryl-1,8-naphthalimide fluorophore and a piperazine receptor have been synthesized and studied as fluorescent logic gates, showcasing the potential of such molecules in developing new sensing mechanisms that can respond to various stimuli, including pH, metal ions, and solvent polarity (Gauci & Magri, 2022).
Anti-TMV and Antimicrobial Activities
The search for compounds with both antiviral and antimicrobial activities is crucial for the development of new therapeutic agents. New urea and thiourea derivatives of piperazine doped with Febuxostat were synthesized and showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, illustrating the diverse biological activities that can be achieved through the synthesis of novel compounds (Reddy et al., 2013).
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c19-15-4-1-3-14(11-15)13-22-7-9-23(10-8-22)18(24)21-17-6-2-5-16(20)12-17/h1-6,11-12H,7-10,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGXWNFECJOQCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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